molecular formula C9H8N4O3 B1392478 Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate CAS No. 1031577-56-6

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1392478
M. Wt: 220.18 g/mol
InChI Key: XYIPYXNIKUYKEP-UHFFFAOYSA-N
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Description

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate is a compound that falls under the category of 1,2,4-oxadiazoles . These compounds are part of a larger group of heterocyclic scaffolds that contain nitrogen and/or oxygen as heteroatoms in their structures . They have been synthesized by several research groups and have shown potential as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Molecular Structure Analysis

1,2,4-oxadiazoles, such as Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . These compounds possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate and related compounds have been utilized in the synthesis of diverse heterocyclic compounds. These derivatives have been expected to exhibit significant hypertensive activity. The synthesis involved a series of reactions starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, undergoing various transformations to afford 1,2,4-oxadiazole derivatives, indicating the compound's pivotal role in creating complex heterocyclic structures with potential pharmacological applications (Kumar & Mashelker, 2007).

N-Heterocycle Synthesis

The compound has been instrumental in a metal-free, one-pot approach for the synthesis of N-heterocycles like 1,2,4-oxadiazoles and pyrimidinones. This approach is significant for its room temperature operation and its ability to form structurally diverse N-heterocycles, demonstrating the compound's versatility in synthesizing biologically relevant structures. This method notably contributed to the synthesis of the drug lead molecule, ataluren (Gupta et al., 2014).

Antimicrobial and Antioxidant Properties

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate derivatives have been explored for their antimicrobial and antioxidant activities. Compounds synthesized through reactions involving this chemical have shown promising antimicrobial activity against various bacterial and fungal species. Additionally, certain derivatives exhibited significant antioxidant properties, indicating the compound's potential in developing antimicrobial and antioxidant agents (Dey et al., 2022).

Biological Activity and Drug Synthesis

The compound's derivatives have been tested for biocidal properties against a spectrum of bacteria and fungi. Some derivatives exhibited excellent biocidal properties, suggesting the potential of these compounds in developing new antimicrobial agents. Furthermore, these derivatives have been used in the synthesis of complex heterocyclic systems, highlighting the compound's significance in medicinal chemistry and drug discovery (Youssef et al., 2011).

properties

IUPAC Name

ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-10-4-3-5-11-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIPYXNIKUYKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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